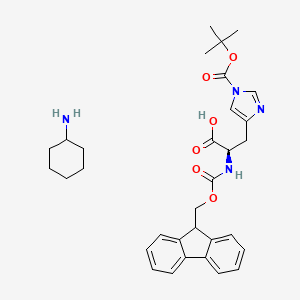

(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride

Vue d'ensemble

Description

4-(4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride, also known as 4-MPCPBA, is an organoboronic acid widely used in synthetic organic chemistry. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of small molecules and the preparation of complex organic compounds. It has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biological processes.

Applications De Recherche Scientifique

Anti-inflammatory Applications

N-4-Methylpiperazinyl 4-boronobenzamide, HCl: has been studied for its potential anti-inflammatory effects. Research indicates that compounds like this can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . These cytokines play a significant role in the inflammatory process, which includes symptoms like pain, heat, redness, and swelling. By inhibiting these cytokines, the compound may offer therapeutic benefits in treating chronic inflammatory diseases .

Analgesic Effects

The compound has shown promise in analgesic activity, particularly in models of pain induced by acetic acid and formalin . It has been observed to decrease the number of writhings in an acetic acid-induced abdominal writhing test and reduce paw licking time in the second phase of the formalin test . This suggests potential applications in pain management.

Chemotaxis Inhibition

Histamine-induced chemotaxis is a process that contributes to the inflammatory response, and the H4 receptor is a known target for the design of new compounds to treat chronic inflammatory diseases N-4-Methylpiperazinyl 4-boronobenzamide, HCl may inhibit histamine-induced chemotaxis, thereby reducing the migration of immune cells to sites of inflammation .

Edema Reduction

In models of paw edema induced by carrageenan, the compound has been effective in reducing edema formation . This suggests its utility in conditions where swelling is a primary concern, such as certain types of arthritis or after injury.

Pleurisy Treatment

Pleurisy, an inflammation of the tissues that line the lungs and chest cavity, can be treated with compounds that have anti-inflammatory properties. The compound has been shown to reduce cell migration and the activity of the myeloperoxidase enzyme in pleurisy models , indicating its potential use in the treatment of pleurisy.

Acute Oral Systemic Toxicity

An important aspect of pharmaceutical research is determining the toxicity of new compoundsN-4-Methylpiperazinyl 4-boronobenzamide, HCl has been classified in the GHS category with an LD50 between 300 and 2000 mg/kg, suggesting a moderate level of acute oral systemic toxicity . This information is crucial for further drug development and safety assessments.

Propriétés

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)carbamoyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BN3O3.ClH/c1-15-6-8-16(9-7-15)14-12(17)10-2-4-11(5-3-10)13(18)19;/h2-5,18-19H,6-9H2,1H3,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTCRDJSYQTDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NN2CCN(CC2)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)

![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)